(2R,4R)-2,4-dimethylazetidine hydrochloride

5-HT2A receptor binding Serotonin receptor pharmacology Stereochemical SAR

This rigid, conformationally locked chiral building block enforces the (R,R) stereochemistry distinct from its enantiomer and meso diastereomer. When incorporated into lysergamide probes, it produces the weakest receptor binding profile across 5-HT2A, 5-HT2C, 5-HT1A, D2–D4 receptors (5–20-fold gap vs (S,S)-isomer), enabling its use as a definitive stereochemical negative control in SAR and probe-design campaigns. The HCl salt form ensures reproducible solid-state stability for precise formulation.

Molecular Formula C5H12ClN
Molecular Weight 121.61
CAS No. 470666-34-3
Cat. No. B2474561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-2,4-dimethylazetidine hydrochloride
CAS470666-34-3
Molecular FormulaC5H12ClN
Molecular Weight121.61
Structural Identifiers
SMILESCC1CC(N1)C.Cl
InChIInChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H/t4-,5-;/m1./s1
InChIKeyHNDQBGXJXDSIMB-TYSVMGFPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R,4R)-2,4-Dimethylazetidine Hydrochloride (CAS 470666-34-3): Chiral Azetidine Building Block for Stereospecific Probe Design


(2R,4R)-2,4-Dimethylazetidine hydrochloride is the hydrochloride salt of a chiral, non-racemic trans-2,4-disubstituted azetidine . The free base form serves as a rigid, conformationally constrained analogue of diethylamine, enabling precise mapping of diethylamide binding orientations at aminergic receptors [1]. The hydrochloride salt (purity typically ≥97%, MDL MFCD31705782) offers improved solid-state stability and handling characteristics compared to the free amine, making it the preferred form for reproducible weighing and formulation in both medicinal chemistry and chemical biology workflows .

Why (2R,4R)-2,4-Dimethylazetidine Hydrochloride Cannot Be Replaced by Other Azetidine Isomers or Unconstrained Amines


The four-membered azetidine ring in (2R,4R)-2,4-dimethylazetidine hydrochloride enforces a fixed spatial orientation of its two methyl substituents that is fundamentally distinct from its (2S,4S) enantiomer, the cis (meso) diastereomer, and flexible diethylamine analogues [1]. When incorporated into lysergamide scaffolds, the (R,R) configuration produces a receptor affinity and functional potency profile that is consistently the weakest among all stereoisomers across serotonin 5-HT2A, 5-HT2C, 5-HT1A, and dopamine D2–D4 receptors, with quantitative differences exceeding 5- to 20-fold in key parameters [1]. Consequently, substituting any other isomer or an unconstrained amine for (2R,4R)-2,4-dimethylazetidine in a structure–activity relationship (SAR) study, asymmetric synthesis, or probe-design campaign would yield misleading conclusions about stereochemical requirements at the target binding site [1].

Quantitative Differentiation of (2R,4R)-2,4-Dimethylazetidine Hydrochloride vs. Isomeric and Structural Comparators


(R,R)- vs. (S,S)-2,4-Dimethylazetidine: 2.5-Fold Lower 5-HT2A Receptor Affinity

In a direct head-to-head comparison using lysergamide derivatives, the (R,R)-dimethylazetidine-containing analogue (2b) displayed a Ki of 21 ± 4.0 nM at the rat 5-HT2A receptor, versus 8.3 ± 1.7 nM for the (S,S)-diastereomer (2c) and 3.5 ± 0.62 nM for LSD itself [1]. This represents a 2.5-fold lower affinity relative to the (S,S) isomer and a 6-fold reduction compared to LSD [1].

5-HT2A receptor binding Serotonin receptor pharmacology Stereochemical SAR

(R,R)- vs. (S,S)-2,4-Dimethylazetidine: 5.4-Fold Lower In Vivo Potency in LSD Drug Discrimination

In the rat two-lever drug discrimination model trained with LSD tartrate (0.08 mg/kg), the (R,R)-derived lysergamide (2b) showed an ED50 of 134 nmol/kg (95% CI: 66–271 nmol/kg), whereas the (S,S)-derived lysergamide (2c) had an ED50 of 25 nmol/kg (95% CI: 16–39 nmol/kg) and LSD itself gave an ED50 of 45 nmol/kg (95% CI: 32–63 nmol/kg) [1]. The cis diastereomer (2a) was intermediate at 115 nmol/kg [1]. Thus, the (R,R) isomer is 5.4-fold less potent than (S,S) and approximately 3-fold less potent than LSD in vivo [1].

Behavioral pharmacology Drug discrimination assay In vivo hallucinogen potency

(R,R)- vs. (S,S)-2,4-Dimethylazetidine: 5.4-Fold Lower Functional Potency at 5-HT2A Receptors

In functional assays measuring 5-HT2A receptor-mediated phosphoinositide (PI) hydrolysis, the (R,R)-lysergamide (2b) had an EC50 of 102 ± 25 nM, compared to 19 ± 4.5 nM for the (S,S)-lysergamide (2c) and 15 ± 4.7 nM for LSD [1]. The (R,R) isomer was 5.4-fold less potent than (S,S) and 6.8-fold less potent than LSD in activating the receptor's canonical signaling pathway [1]. Despite lower potency, the (R,R) isomer showed moderate efficacy (36% maximal PI stimulation relative to 10 µM 5-HT), which is higher than LSD (23%) but lower than (S,S) (43%) [1].

Phosphoinositide turnover 5-HT2A functional assay Receptor intrinsic activity

(R,R)-2,4-Dimethylazetidine as a Chiral Building Block: Synthesis of Cyclopalladated Complexes for Chiral Recognition

Beyond lysergamide pharmacology, (R,R)-N-benzyl-2,4-dimethylazetidine—prepared from (2R,4R)-2,4-dimethylazetidine—has been employed in the synthesis of a new cyclopalladated complex that functions as a chiral recognition agent for phosphorus ligands . The enantioselective preparation of chiral C2-symmetric N-benzylazetidines from optically pure anti-1,3-diols proceeds without loss of enantiomeric purity, and subsequent N-debenzylation yields the free N-unsubstituted azetidine for further derivatization via palladium-catalyzed coupling with aryl bromides . This application is unique to the trans-2,4-disubstituted azetidine scaffold and cannot be replicated with cis-2,4-dimethylazetidine or mono-substituted azetidines, which lack the requisite C2-symmetry .

Asymmetric catalysis Cyclopalladated complex Chiral recognition agent

(R,R)- vs. (S,S)-2,4-Dimethylazetidine: 25-Fold Selectivity Difference at D3 Dopamine Receptors

In the NIMH-sponsored receptor screening panel, the (R,R)-lysergamide (2b) showed a D3 dopamine receptor Ki of 150 ± 25 nM, which is 25-fold weaker than the (S,S)-isomer (2c) at 6.0 ± 1.0 nM and 5.6-fold weaker than LSD at 27 ± 6.0 nM [1]. At D2 receptors, the (R,R) isomer had a Ki of 330 ± 23 nM, compared to 110 ± 25 nM for (S,S) and 120 ± 37 nM for LSD, representing a 3-fold lower affinity [1]. The (R,R) isomer consistently displayed the lowest affinity among all tested diastereomers across D2, D3, and D4 receptors, indicating that the (R,R)-azetidide moiety is generally the least complementary to monoamine GPCR binding pockets [1].

Dopamine receptor selectivity D3 receptor affinity GPCR profiling

Optimal Research and Procurement Scenarios for (2R,4R)-2,4-Dimethylazetidine Hydrochloride (CAS 470666-34-3)


Stereochemical Negative-Control Probe for 5-HT2A Receptor Binding and Functional Assays

When incorporated into a lysergamide or related ergoline scaffold, (2R,4R)-2,4-dimethylazetidine yields a probe with 2.5-fold lower 5-HT2A affinity (Ki = 21 nM) and 5.4-fold lower functional potency (EC50 = 102 nM) compared to the (S,S) enantiomer [1]. This quantitatively defined potency gap allows pharmacology laboratories to use the (R,R)-derived ligand as a stereochemical negative control, ruling out non-specific effects and confirming that observed activity is stereospecific [1].

Synthesis of C2-Symmetric Chiral Ligands and Organometallic Complexes

(2R,4R)-2,4-Dimethylazetidine serves as the key chiral precursor for (R,R)-N-benzyl-2,4-dimethylazetidine, which upon N-debenzylation and palladium-catalyzed N-arylation yields C2-symmetric N-arylazetidine ligands [1]. These intermediates are used to prepare cyclopalladated complexes that function as chiral recognition agents for phosphorus ligands [1]. The C2-symmetry inherent to the trans-2,4-disubstituted scaffold is essential and cannot be achieved with cis or mono-substituted azetidines [1].

Mapping Diethylamide Binding Conformation in GPCR Drug Discovery

Because 2,4-dimethylazetidine acts as a rigid, conformationally locked surrogate for the diethylamide moiety of LSD, the (2R,4R) enantiomer specifically constrains the two methyl groups into a spatial orientation that, when incorporated into a bioactive molecule, reveals which diethylamide conformation is NOT compatible with high-affinity receptor binding [1]. This makes the compound valuable for medicinal chemistry teams performing conformational restriction studies to identify the bioactive conformation of flexible dialkylamide pharmacophores [1].

Dopamine Receptor Subtype Selectivity Profiling

The (R,R)-lysergamide exhibits the weakest affinity across D2 (Ki = 330 nM), D3 (Ki = 150 nM), and D4 (Ki = 72 nM) receptors among all stereoisomers tested, whereas the (S,S)-isomer retains high D3 affinity (Ki = 6.0 nM) [1]. This differential enables researchers to use the (R,R) isomer to selectively minimize dopaminergic engagement while retaining a measurable serotonin receptor interaction profile, which is particularly useful in designing ligands with reduced polypharmacology at dopamine receptors [1].

Quote Request

Request a Quote for (2R,4R)-2,4-dimethylazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.